molecular formula C21H22ClN5O B11671915 3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671915
M. Wt: 395.9 g/mol
InChI Key: VLEVDSBCMNYQPA-OEAKJJBVSA-N
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Description

3-(2-chlorophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a diethylamino-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring The reaction conditions often include the use of hydrazine derivatives and appropriate aldehydes or ketones to form the pyrazole core

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22ClN5O/c1-3-27(4-2)16-11-9-15(10-12-16)14-23-26-21(28)20-13-19(24-25-20)17-7-5-6-8-18(17)22/h5-14H,3-4H2,1-2H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

VLEVDSBCMNYQPA-OEAKJJBVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Origin of Product

United States

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